![molecular formula C14H16FN5O2 B7583417 N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide](/img/structure/B7583417.png)
N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It was first synthesized by Takeda Pharmaceutical Company Limited and has been found to be effective in inhibiting the growth and proliferation of cancer cells.
Mecanismo De Acción
N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide inhibits the activity of BTK, which is a key component of the B-cell receptor signaling pathway. BTK is essential for the survival and proliferation of B-cells in various types of cancer. N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide binds to the ATP-binding site of BTK, thereby preventing its activation and downstream signaling. This results in the inhibition of the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide has been found to be effective in inhibiting the growth and proliferation of cancer cells in various types of cancer. It has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death. N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been found to be effective in inhibiting the growth and proliferation of cancer cells in various types of cancer. However, there are also some limitations to using N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide in laboratory experiments. It may not be effective in all types of cancer, and its efficacy may vary depending on the specific type of cancer being studied.
Direcciones Futuras
There are several future directions for the development and use of N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide in the treatment of cancer. One potential direction is to explore its use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to investigate its potential use in the treatment of other diseases, such as autoimmune disorders. Additionally, further research is needed to elucidate the specific mechanisms of action of N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide and to identify biomarkers that can predict its efficacy in different types of cancer.
Métodos De Síntesis
N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide is synthesized through a multistep process that involves the reaction of various reagents. The first step involves the reaction of 2-fluorobenzonitrile with sodium azide to form 2-fluorobenzyl azide. The second step involves the reaction of 2-fluorobenzyl azide with 4-methylmorpholine-2-carboxylic acid to form N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide.
Aplicaciones Científicas De Investigación
N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide has been extensively studied for its potential use in the treatment of various types of cancer. It has been found to be effective in inhibiting the growth and proliferation of cancer cells by targeting the Bruton's tyrosine kinase (BTK) pathway. BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells in various types of cancer. N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide inhibits BTK by binding to the ATP-binding site of the enzyme, thereby preventing its activation and downstream signaling.
Propiedades
IUPAC Name |
N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O2/c1-20-6-7-22-11(8-20)13(21)17-14-16-12(18-19-14)9-4-2-3-5-10(9)15/h2-5,11H,6-8H2,1H3,(H2,16,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAIBIQWSLAEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)C(=O)NC2=NNC(=N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

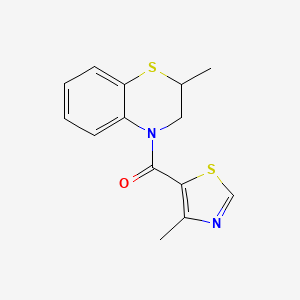
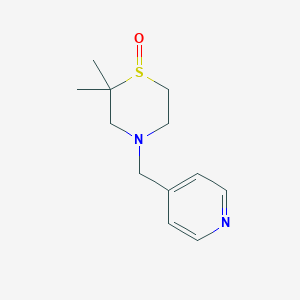
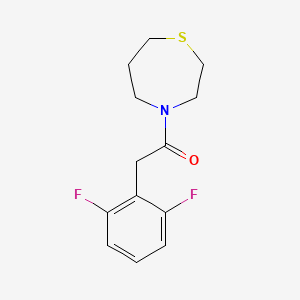
![Oxan-3-yl-[4-(thiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B7583346.png)
![(5-Methylpyridin-3-yl)-[4-(thiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B7583354.png)
![1-(2-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-[3-(3-fluorophenyl)propyl]urea](/img/structure/B7583367.png)
![6-methoxy-N-methyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]pyrazin-2-amine](/img/structure/B7583379.png)
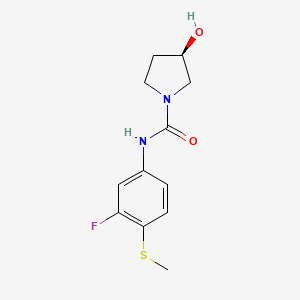
![5-(2-fluorophenyl)-N-[(1-propan-2-ylpyrazol-3-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B7583394.png)
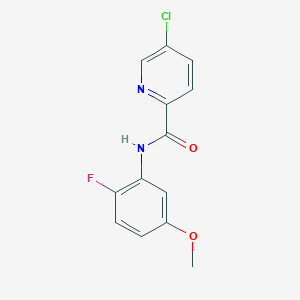
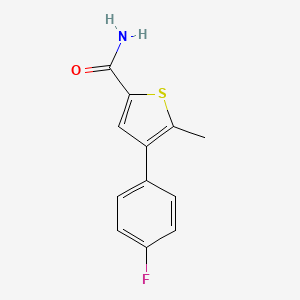
![[3-Fluoro-5-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7583422.png)
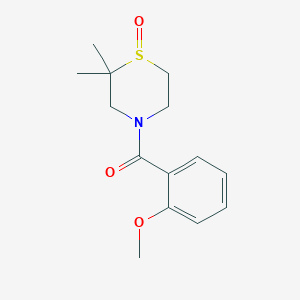
![(2-benzyl-2-bicyclo[2.2.1]heptanyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7583452.png)